(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound features a pyrrolidine ring substituted with a methanamine group and a 3,4-dimethylphenyl group. It is a versatile compound used in various scientific research fields due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of (1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors.
Substitution with Methanamine Group:
Attachment of the 3,4-Dimethylphenyl Group: The final step involves the attachment of the 3,4-dimethylphenyl group to the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine can be compared with other similar compounds, such as:
(1-(3,4-Dimethylphenyl)pyrrolidin-2-yl)methanamine: This compound has a similar structure but with the methanamine group attached to the 2-position of the pyrrolidine ring.
(1-(3,4-Dimethylphenyl)pyrrolidin-4-yl)methanamine: In this compound, the methanamine group is attached to the 4-position of the pyrrolidine ring.
(1-(3,4-Dimethylphenyl)pyrrolidin-3-yl)ethanamine: This compound features an ethanamine group instead of a methanamine group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H20N2 |
---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
[1-(3,4-dimethylphenyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C13H20N2/c1-10-3-4-13(7-11(10)2)15-6-5-12(8-14)9-15/h3-4,7,12H,5-6,8-9,14H2,1-2H3 |
InChI-Schlüssel |
NKSNHGAXYRKHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CCC(C2)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.